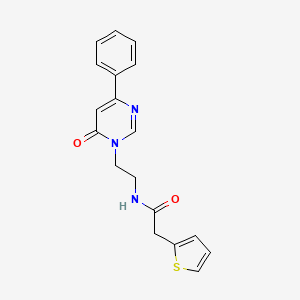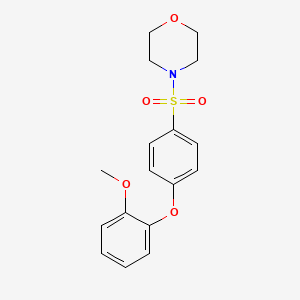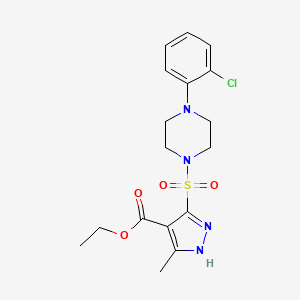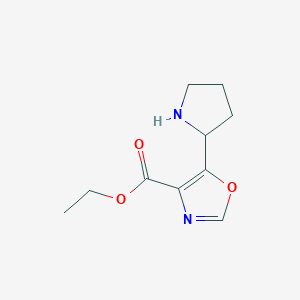
N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Potential
- Antimicrobial and Anticancer Agents : Research has highlighted the synthesis of new lipophilic acetamide derivatives, demonstrating significant antibacterial and antifungal activities. These compounds have shown promise in inhibiting bacterial growth across both Gram-positive and Gram-negative strains. Moreover, certain analogs exhibit appreciable anticancer effects, particularly against cancer cell lines, with potential mechanisms involving interactions with the EGFR protein kinase enzyme, suggesting their utility as cytotoxic agents (Ahmed et al., 2018).
Anticonvulsant Activity
- Anticonvulsant Agents : Another study focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, exploring their potential as anticonvulsant agents. The research involved molecular docking studies and pharmacological evaluations, indicating that these compounds possess moderate anticonvulsant activity with a notable reduction in seizure duration and severity in rat models. This suggests their potential application in developing new treatments for convulsive disorders (Severina et al., 2020).
Heterocyclic Chemistry and Antimicrobial Activity
- Heterocyclic Compound Synthesis : The synthesis of heterocyclic compounds incorporating the pyrimidin-2-yl moiety has been explored for their antimicrobial properties. New derivatives have been synthesized, showing significant antibacterial activity, which underlines the versatility of these compounds in designing new antimicrobial agents (Mohammad et al., 2017).
Enzyme Inhibition and Molecular Docking Analysis
- Enzyme Inhibition and Anticancer Activity : Studies have also delved into the synthesis and molecular docking analysis of acetamide derivatives for their anticancer activity. By targeting specific receptors like the VEGFr receptor, these compounds exhibit potential as anticancer drugs, offering insights into their mechanisms of action and binding modes (Sharma et al., 2018).
Chemoselective Acetylation and Drug Synthesis
- Chemoselective Acetylation : Another application involves the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in synthesizing antimalarial drugs. This demonstrates the compound's role in facilitating the synthesis of pharmacologically active molecules (Magadum & Yadav, 2018).
Properties
IUPAC Name |
N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17(11-15-7-4-10-24-15)19-8-9-21-13-20-16(12-18(21)23)14-5-2-1-3-6-14/h1-7,10,12-13H,8-9,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKLGNJWWSHXLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-benzamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2727172.png)

![2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate](/img/structure/B2727176.png)

![1-[2-(Methylsulfanyl)benzoyl]-4-(thiolan-3-yl)-1,4-diazepane](/img/structure/B2727179.png)

![3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide](/img/structure/B2727181.png)

![3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime](/img/structure/B2727183.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2727191.png)


![1-methyl-3-(2-methylallyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2727195.png)
